molecular formula C17H24N2O5 B4569501 3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE

3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE

Cat. No.: B4569501
M. Wt: 336.4 g/mol
InChI Key: FKUQAXQGDILHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,5-trimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is 336.16852187 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Polymers

Nasr-Isfahani, Faghihi, and Valikhani (2009) synthesized new polyamides containing flexible trimethylene segments in the main chain through the polycondensation reaction of 1,3-(4-carboxy phenoxy) propane with six derivatives of aromatic diamines. These polymers exhibited high thermal stability and were characterized by FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis (TGA) (Nasr‐Isfahani, Faghihi, & Valikhani, 2009).

Targeting Cancer Stem Cells

Bhat, Al‐Dhfyan, and Al-Omar (2016) designed, synthesized, and characterized novel derivatives for antitumor activity against cancer stem cells. Their research found that most compounds were active against colon cancer stem cells, highlighting the potential of these compounds in cancer therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Development of Materials with Unique Properties

Guleli, Erdem, Ocal, Erden, and Sari (2019) described an efficient method for synthesizing substituted derivatives with potential applications in materials science. Their work involved a three-component, one-pot synthesis approach, offering a simplified pathway to complex structures (Guleli et al., 2019).

Moreover, Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, and Mishra (2017) developed compounds with aggregation enhanced emission and multi-stimuli-responsive properties. Their research contributes to the development of advanced materials for optical applications (Srivastava et al., 2017).

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-22-13-10-12(11-14(23-2)16(13)24-3)17(21)18-7-5-9-19-8-4-6-15(19)20/h10-11H,4-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUQAXQGDILHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE
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3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE
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3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE
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3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE
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3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE
Reactant of Route 6
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3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE

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